molecular formula C8H4BrClO B1526614 4-Bromo-7-chlorobenzofuran CAS No. 855343-01-0

4-Bromo-7-chlorobenzofuran

Cat. No.: B1526614
CAS No.: 855343-01-0
M. Wt: 231.47 g/mol
InChI Key: QNZKCAHQZRFCHA-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorobenzofuran (CAS: 855343-01-0) is a halogenated benzofuran derivative with the molecular formula C₈H₄BrClO and a molecular weight of 231.47 g/mol. It is commercially available in purities of 95% and is offered in quantities ranging from 100 mg to 5 g, with pricing varying by supplier (e.g., 1 g costs €258.00 from CymitQuimica , while 5 g costs €1,369.00 from the same supplier ).

Biological Activity

4-Bromo-7-chlorobenzofuran is a halogenated benzofuran derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C8_8H4_4BrClO
  • Molecular Weight : 231.47 g/mol

The compound features a benzofuran ring with bromine and chlorine substituents, which enhance its reactivity and biological activity. The presence of these halogens is crucial for its interaction with biological targets, making it a valuable scaffold in drug development.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and similar benzofuran derivatives. The structure-activity relationship (SAR) analyses indicate that the positioning of halogen atoms significantly influences the compound's cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : Research has shown that halogenated benzofurans exhibit enhanced cytotoxicity compared to their non-halogenated counterparts. For example, a related compound demonstrated an IC50_{50} value of 5 μM against K562 leukemia cells, indicating potent activity without affecting normal cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key metabolic enzymes such as cytochrome P450, which are essential for drug metabolism . This inhibition can lead to increased concentrations of therapeutic agents in the body, enhancing their efficacy.

Comparative Analysis

Compound NameIC50_{50} (μM)Target Cell Line
This compoundTBDTBD
Related Benzofuran Derivative5K562 Leukemia Cells
Doxorubicin1.136Various Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The presence of halogens and hydroxyl groups at specific positions on the benzofuran ring enhances its effectiveness against various pathogens.

Antimicrobial Efficacy:

  • Mechanism : The antimicrobial activity is believed to be linked to the ability of these compounds to disrupt bacterial cell membranes and inhibit critical metabolic pathways . Studies have indicated that compounds with halogen substitutions exhibit significantly higher antibacterial activity compared to those without.

Case Studies:

  • Inhibition Zones : In studies comparing various benzofuran derivatives, compounds with chlorine substitutions demonstrated inhibition zones ranging from 20 mm to 24 mm against Staphylococcus aureus and Escherichia coli .
  • SAR Analysis : A SAR study highlighted that the presence of electron-withdrawing groups on the benzofuran ring substantially increased antimicrobial potency, indicating that structural modifications can lead to enhanced biological activity .

Scientific Research Applications

Scientific Research Applications of 4-Bromo-7-chlorobenzofuran

This compound and its derivatives are utilized across various scientific disciplines, demonstrating their versatility as building blocks for complex molecules, reagents in organic reactions, and potential therapeutic agents. The applications span chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure facilitates exploring new chemical reactions and pathways. For example, it can be used to create carboxylic acids, alcohols, and substituted benzofuran derivatives. A study prepared a title compound using 7-bromo-4-chlorobenzofuran as a starting material .

Biology

In biological research, this compound and its derivatives are employed to study enzyme inhibition and receptor binding. Interactions with biological targets can provide insights into the mechanisms of various biological processes. For instance, one study evaluated the effects of a related compound on lung adenocarcinoma cells (A549) and found that it inhibited the cells.

Medicine

The compound shows potential in medicinal applications, especially in developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development. Benzofuran derivatives, in general, exhibit significant anticancer activity against various human cells, including breast, lung, and prostate cancer cells .
One bromomethyl-substituted benzofuran, developed by Abdelfatah and colleagues, was evaluated via in silico, in vitro, and in vivo models for lung cancer treatment . In vitro testing against lung adenocarcinoma cells (A549) showed that it successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Industry

In the industrial sector, this compound can be a building block for synthesizing advanced materials and chemicals. Its unique properties make it suitable for applications in material science and engineering. Specifically, 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran may be a precursor for novel polymers or functional materials due to its chemical stability and reactivity.

Case Studies

  • Anticancer Efficacy: A study evaluated the effects of 7-Bromo-4-chlorobenzofuran on lung adenocarcinoma cells (A549). The compound was found to inhibit the cells.
  • Lung Cancer Treatment: A bromomethyl-substituted benzofuran was developed for lung cancer treatment and evaluated using in silico, in vitro, and in vivo models. In vitro testing against lung adenocarcinoma cells (A549) showed that the compound successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .
  • Apoptosis Induction: Combining aurone-like benzofuran with a chromone or coumarin can yield novel compounds with more potent pro-apoptotic properties compared to unconjugated benzofuran .

Data Table

Comparison of Benzofuran Derivatives

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2,3-DihydrobenzofuranBasic benzofuran structureModerate anti-inflammatoryLacks halogen substituents
7-Chloro-2,3-dihydrobenzofuranChlorine at position 7Anti-inflammatory propertiesNo cyclopropyl group
4-Bromo-2,3-dihydrobenzofuranBromine at position 4Antimicrobial activityNo additional substituents
4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuranBromine and chlorine substituents with a cyclopropyl groupPotential in medicinal chemistryEnhanced biological activity and reactivity in synthetic applications

Q & A

Q. Basic: What are the standard synthetic routes for 4-Bromo-7-chlorobenzofuran, and how are purity levels validated?

Synthesis typically involves halogenation of hydroxybenzofuran precursors or Suzuki cross-coupling reactions. For example, bromination of 7-chlorobenzofuran derivatives using CBr₄ and PPh₃ has been explored, though yields can be low (<30%) due to steric hindrance or competing reactions . Commercial batches (e.g., BLD Pharm Ltd.) achieve >95% purity via HPLC or GC-MS, validated by Certificates of Analysis (COA) and Safety Data Sheets (SDS) .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) for structural elucidation, particularly to distinguish between regioisomers.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₄BrClO) .
  • X-ray crystallography for definitive stereochemical assignment, as demonstrated for related bromo-chloro benzofuran derivatives .
  • Elemental analysis to verify halogen content (Br/Cl) .

Q. Advanced: How can researchers optimize low yields in bromination or chlorination steps?

Low yields often stem from side reactions or steric effects. Strategies include:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) for improved reagent solubility.
  • Temperature control : Gradual addition of brominating agents (e.g., NBS) at 0–5°C to minimize degradation .
  • Computational modeling : DFT calculations to predict reactive intermediates and transition states .

Q. Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data?

Discrepancies between NMR, MS, or HPLC results require:

  • Multi-technique validation : Pair 2D NMR (e.g., COSY, HSQC) with HRMS for structural confirmation.
  • Batch-to-batch comparison : Analyze multiple synthetic batches to rule out impurities .
  • Literature benchmarking : Cross-reference with published data for analogs (e.g., 5-Bromo-7-methylbenzofuran) .
  • Blinded analysis : Independent verification by a second researcher to reduce bias .

Q. Advanced: What strategies improve regioselectivity in halogenation of benzofuran scaffolds?

  • Directing groups : Introduce temporary protecting groups (e.g., methoxy) to steer bromination/chlorination to desired positions.
  • Electrophilic substitution studies : Use Lewis acids (e.g., FeCl₃) to enhance reactivity at electron-rich sites .
  • Meta-halogenation templates : Leverage steric bulk (e.g., trimethylsilyl groups) to block undesired positions, as seen in 7-Bromo-2-(trimethylsilyl)benzofuran derivatives .

Q. Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential halogenated byproduct toxicity.
  • Storage : Keep at 0–6°C in airtight containers to prevent decomposition, as recommended for similar halogenated compounds .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

Q. Advanced: How to design structure-activity relationship (SAR) studies for halogenated benzofurans?

  • Systematic substitution : Synthesize analogs with varying halogen positions (e.g., 4-Bromo-5-chloro vs. 7-Bromo-4-methoxy) to assess electronic effects .
  • In silico docking : Predict binding affinities with target proteins (e.g., serotonin receptors) using AutoDock Vina .
  • Pharmacological assays : Pair in vitro receptor binding studies (e.g., radioligand assays) with cytotoxicity profiling .

Q. Basic: What are common impurities in this compound synthesis, and how are they removed?

  • Debromination byproducts : Detectable via GC-MS; removed by silica gel chromatography.
  • Dihalogenated isomers : Resolved using reverse-phase HPLC .
  • Residual solvents : Identified via headspace GC; minimized by vacuum drying .

Q. Advanced: How can catalytic conditions be validated for scalable synthesis?

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.
  • Catalyst loading trials : Test Pd concentrations (0.1–5 mol%) to balance cost and efficiency.
  • Green chemistry metrics : Calculate E-factors and atom economy to optimize sustainability .

Q. Advanced: What methodologies ensure reproducibility in benzofuran derivative synthesis?

  • Detailed reaction logs : Document exact stoichiometry, solvent grades, and temperature fluctuations.
  • Open data practices : Share raw NMR/MS files in repositories to enable peer validation .
  • Interlab collaboration : Reproduce syntheses across multiple labs to identify environmental variables (e.g., humidity) .

Comparison with Similar Compounds

The following analysis compares 4-Bromo-7-chlorobenzofuran with structurally related benzofuran derivatives, emphasizing molecular features, synthesis, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications/Research Use Synthesis Method (if available)
This compound C₈H₄BrClO 231.47 Br (C4), Cl (C7) Pharmaceutical intermediate Not explicitly stated
7-Bromobenzofuran C₈H₅BrO 197.03 Br (C7) Drug synthesis, dyes, polymers Bromination of benzofuran
5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran C₁₇H₁₄BrClO₂S 397.70 Br (C5), Cl-phenyl, ethylsulfinyl (C3), methyl (C7) Crystal structure studies Not specified
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid C₁₀H₇BrO₃ 255.06 Br (C4), methyl (C2), carboxylic acid (C7) Research chemical Not specified
2-Bromo-6-hydroxybenzofuran (2-Br-6-HBF) C₈H₅BrO₂ 213.03 Br (C2), OH (C6) Synthetic intermediate From 2,4-dihydroxybenzaldehyde

Key Findings and Differences

Structural and Pharmacological Insights

  • Pharmacological Potential: Benzofuran derivatives with sulfinyl or carboxylic acid groups (e.g., 4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid) are explored for targeting nicotinic acetylcholine receptors, suggesting avenues for this compound derivatization .

Commercial Availability

  • This compound is more readily available in bulk (up to 5 g) compared to specialized derivatives like 5-Bromo-2-(4-chlorophenyl)-...-benzofuran , which are primarily research-grade .

Preparation Methods

Halogenation of Benzofuran Precursors

One of the primary approaches to synthesize 4-Bromo-7-chlorobenzofuran involves selective bromination and chlorination of benzofuran or substituted benzofuran precursors. This method relies on controlling reaction conditions such as temperature, solvent, and reagent stoichiometry to direct halogenation to the desired positions on the ring.

  • Typical Procedure : Starting from 7-chlorobenzofuran, bromination is carried out using bromine or brominating agents in the presence of a solvent such as acetic acid. The reaction temperature is carefully controlled to favor substitution at the 4-position, avoiding over-bromination or substitution at undesired sites.

  • Catalysts and Solvents : Acetic acid is commonly used as a solvent to moderate the reaction rate. In some cases, Lewis acids or other catalysts may be employed to enhance regioselectivity.

  • Outcome : This method yields this compound with good regioselectivity and purity, making it suitable for further applications in medicinal chemistry and material science.

Multi-Step Synthesis via Halogenated Intermediates

An alternative route involves the synthesis of halogenated benzofuran intermediates followed by functional group transformations to obtain the target compound.

  • Step 1: Preparation of 7-Chlorobenzofuran-3-yl Hydrazine Intermediate

    • Starting from 3,7-dichlorobenzofuran, hydrazine hydrate is reacted under reflux in ethanol to selectively replace one chlorine atom with a hydrazine group, producing 7-chlorobenzofuran-3-yl hydrazine.

    • Reaction conditions: reflux for approximately 6 hours, followed by filtration and recrystallization.

    • Characterization data confirm the structure via FT-IR (notable peaks at 3244 cm⁻¹ for -NH- stretch and 964 cm⁻¹ for C-Cl stretch) and LCMS (m/z 183 [M+H]) analysis.

  • Step 2: Formation of 1-(4-Bromobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine

    • The hydrazine intermediate is then reacted with 4-bromobenzaldehyde to form a hydrazone derivative, which can be further cyclized or modified to yield this compound.

    • This step involves condensation reactions under controlled conditions, often with mild heating and solvent evaporation techniques.

  • Advantages : This multi-step approach allows for better control over substitution patterns and facilitates the introduction of additional functional groups if desired.

Industrial and Large-Scale Production Considerations

For industrial-scale synthesis, continuous flow reactors and automated systems are employed to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates.

  • Process Control : Automated systems ensure consistent quality and high yield by minimizing side reactions and impurities.

  • Scalability : The bromination and chlorination steps are optimized for large batch sizes, often exceeding 50 kg scales, with direct crystallization techniques employed to isolate the product without extensive purification steps.

  • Environmental and Safety Aspects : Use of controlled halogenation reagents and solvents with appropriate safety measures is critical due to the reactive and potentially hazardous nature of bromine and chlorine reagents.

Data Table: Summary of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Reaction Type Yield & Purity Notes
Selective Halogenation 7-Chlorobenzofuran Bromine, Acetic acid, controlled temperature Electrophilic aromatic substitution High regioselectivity; good yield Simple, direct halogenation
Multi-Step via Hydrazine Intermediate 3,7-Dichlorobenzofuran → Hydrazine derivative Hydrazine hydrate (reflux in ethanol), 4-bromobenzaldehyde Nucleophilic substitution, condensation Moderate to high yield Allows functional group modifications
Industrial Continuous Flow Benzofuran derivatives Automated reactor control, crystallization Halogenation, crystallization High purity (>97%), scalable Efficient for large-scale production

Research Findings and Spectral Characterization

  • Spectral Data : The intermediates and final compounds are characterized by FT-IR, ^1H-NMR, and mass spectrometry to confirm substitution patterns and molecular structure.

  • FT-IR : Characteristic absorption bands for aromatic C-H, C-Cl, and C-Br bonds are observed, confirming halogen incorporation.

  • [^1H-NMR](pplx://action/followup) : Signals corresponding to aromatic protons and hydrazine or hydrazone protons provide evidence of successful substitution and intermediate formation.

  • Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights confirm the identity of the synthesized compounds.

Properties

IUPAC Name

4-bromo-7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKCAHQZRFCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728104
Record name 4-Bromo-7-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855343-01-0
Record name 4-Bromo-7-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 80 mL of benzene was added polyphosphoric acid (3.47 g, 36.9 mmol) and commercially available 2-(5-bromo-2-chlorophenoxy)acetaldehyde (9.2 g, 36.9 mmol) and separated into eight 20 mL vials containing equal amounts. The vials were heated with an external temperature of 90° C. for 4 days. Upon cooling of the reaction, the benzene was removed by decanting. Celite (50 g) was added to the organic solution and the solvent was removed using a rotary evaporator. The impregnated Celite was loaded onto a Teledyne-Isco purification system and purified by silica gel chromatography using 0-30% ethyl acetate:hexanes to give 4-bromo-7-chlorobenzofuran as a white solid (2.7 g, 32%): 1H NMR (400 MHz, CDCl3) δ 7.73 (d, J=2.2 Hz, 1H), 7.33 (d, J=8.3 Hz, 1H), 7.18 (d, J=8.3 Hz, 1H), 6.85 (d, J=2.2 Hz, 1H); 13C NMR (101 MHz, CDCl3) δ 150.38 (s), 146.14 (s), 130.27 (s), 126.56 (s), 125.32 (s), 116.44 (s), 112.49 (s), 107.71 (s); ESIMS m/z 232 ([M+H]+), 230 ([M−H]−).
[Compound]
Name
polyphosphoric acid
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-7-chlorobenzofuran
4-Bromo-7-chlorobenzofuran
4-Bromo-7-chlorobenzofuran
4-Bromo-7-chlorobenzofuran
4-Bromo-7-chlorobenzofuran
4-Bromo-7-chlorobenzofuran

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